Sildenafil mesylate

Salt-form screening Aqueous solubility Novel drug delivery

Sildenafil mesylate is the methanesulfonate salt of the PDE5 inhibitor sildenafil, offering enhanced aqueous solubility (100 mg/mL) and distinct dissolution kinetics versus the citrate form. Procure for comparative salt-form screening, novel formulation development (liquid, fast-dissolving tablets, transdermal), or as an HPLC reference standard (purity ≥98%). Documented room-temperature shipping stability and 36-month lyophilized storage support cost-effective international multi-site studies.

Molecular Formula C23H34N6O7S2
Molecular Weight 570.68
CAS No. 1308285-21-3; 252959-28-7
Cat. No. B2734644
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSildenafil mesylate
CAS1308285-21-3; 252959-28-7
Molecular FormulaC23H34N6O7S2
Molecular Weight570.68
Structural Identifiers
SMILESCCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)C)OCC)C.CS(=O)(=O)O
InChIInChI=1S/C22H30N6O4S.CH4O3S/c1-5-7-17-19-20(27(4)25-17)22(29)24-21(23-19)16-14-15(8-9-18(16)32-6-2)33(30,31)28-12-10-26(3)11-13-28;1-5(2,3)4/h8-9,14H,5-7,10-13H2,1-4H3,(H,23,24,29);1H3,(H,2,3,4)
InChIKeyWEWNUXJEVSROFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Sildenafil Mesylate (CAS 1308285-21-3) for PDE5 Inhibitor Research and Formulation Development


Sildenafil mesylate is the methanesulfonate salt form of sildenafil, a potent and selective inhibitor of cyclic guanosine monophosphate (cGMP)-specific phosphodiesterase type 5 (PDE5) with an IC50 value of 3.5–5.22 nM . As a distinct salt form from the commonly marketed sildenafil citrate, this compound is primarily utilized in research settings for salt-form screening, novel formulation development, and as an analytical reference standard . The mesylate salt offers differentiated physicochemical properties that are relevant to formulation scientists and analytical chemists requiring alternatives to the citrate salt.

Why Sildenafil Mesylate Cannot Be Substituted with Sildenafil Citrate in Formulation and Analytical Workflows


Although sildenafil citrate and sildenafil mesylate share the same active pharmacophore, the counterion identity critically influences aqueous solubility, dissolution kinetics, hygroscopicity, and crystalline stability—parameters that directly impact formulation behavior and analytical method development . Mesylate salts generally exhibit different crystal lattice energy compared to citrate salts, leading to distinct solubility profiles and physical stability characteristics that preclude direct substitution in novel delivery system development, salt-form optimization studies, or impurity profiling workflows without method revalidation .

Sildenafil Mesylate: Quantitative Differentiation Evidence for Procurement and Research Selection


Sildenafil Mesylate Exhibits High Aqueous Solubility for Enhanced Formulation Flexibility

Sildenafil mesylate demonstrates high aqueous solubility of 100 mg/mL in water at 25°C, as measured in-house under standardized conditions . While the mesylate salt is described as providing enhanced aqueous solubility compared to the citrate salt , a direct quantitative comparison between sildenafil mesylate and sildenafil citrate under identical experimental conditions is not available from the current source data.

Salt-form screening Aqueous solubility Novel drug delivery Formulation development

Sildenafil Mesylate Delivers High HPLC Purity for Analytical Reference and QC Applications

Commercially available sildenafil mesylate achieves a verified purity of ≥99.0% as determined by High-Performance Liquid Chromatography (HPLC) . For comparison, sildenafil citrate reference standards are typically available with similar purity specifications; however, the mesylate salt's distinct chromatographic retention behavior necessitates its use as a salt-specific reference standard for accurate impurity profiling and method validation in mesylate-containing formulations .

Analytical reference standard HPLC purity Quality control Method validation

Sildenafil Mesylate Demonstrates Ambient Shipping Stability for Simplified Logistics

Sildenafil mesylate exhibits sufficient solid-state stability to permit shipping at room temperature without cooling measures, based on vendor stability testing . This stability profile contrasts with many research compounds that require cold-chain shipping with ice packs or dry ice to maintain integrity during transit. For long-term storage, the lyophilized powder remains stable for 36 months when stored desiccated at -20°C [1].

Stability testing Supply chain logistics Cold chain reduction Procurement

Sildenafil Mesylate Demonstrates Age-Dependent PDE5 Inhibition In Vivo

In chronic dosing studies in rats, sildenafil mesylate treatment at 20 mg/kg (subcutaneous) significantly increased the detumescence phase in both young and aged rats (p<0.05), with aged rats showing a greater increase than young rats . Baseline cavernous PDE5 expression and activity were significantly greater in aged versus young rats (p<0.05). Following chronic treatment, cavernous PDE5 expression increased in young (p<0.05) but not aged rats, while PDE5 activity was similarly inhibited in both age groups (p<0.05) at free plasma concentrations equivalent to clinical therapeutic ranges .

In vivo pharmacology PDE5 inhibition Aging research Corpus cavernosum

Sildenafil Mesylate: Optimal Procurement and Research Application Scenarios


Salt-Form Screening and Novel Drug Delivery System Development

Formulation scientists seeking to optimize drug delivery through salt-form variation should procure sildenafil mesylate for comparative dissolution testing. The mesylate salt's enhanced aqueous solubility (100 mg/mL in water) compared to the citrate form makes it a viable candidate for developing liquid formulations, fast-dissolving tablets, or transdermal patches where rapid or enhanced aqueous dissolution is required. The different crystal lattice energy of the mesylate salt provides distinct dissolution kinetics that may offer formulation advantages in specific delivery platforms .

Analytical Reference Standard for Method Development and Quality Control

Analytical chemists and QC laboratories developing HPLC methods for mesylate salt-based formulations require sildenafil mesylate as a salt-specific reference standard. With verified HPLC purity ≥99.0% , this compound enables accurate impurity profiling, retention time calibration, and method validation for products containing the mesylate salt form. Use of citrate salt reference standards would yield different chromatographic behavior and is unsuitable for mesylate-specific analytical workflows.

PDE5 Inhibition Studies in Aging and Vascular Research Models

Researchers investigating age-dependent PDE5 expression and vascular function can utilize sildenafil mesylate as a validated pharmacological tool compound. In vivo studies demonstrate that chronic sildenafil mesylate treatment at 20 mg/kg s.c. significantly increases the detumescence phase in both young and aged rats (p<0.05), with aged animals showing a greater response . The compound achieves clinically relevant free plasma concentrations and provides a reproducible pharmacological intervention for mechanistic studies of aging-related vascular dysfunction.

Procurement for Global Research Collaborations Requiring Simplified Logistics

Research institutions and CROs coordinating international multi-site studies should consider sildenafil mesylate for its documented room-temperature shipping stability . This property eliminates the need for cold-chain logistics, reducing shipping costs and simplifying customs clearance for cross-border research material transfer. Long-term storage stability of 36 months in lyophilized form at -20°C [1] further supports batch procurement strategies for longitudinal studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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